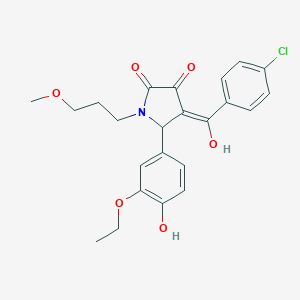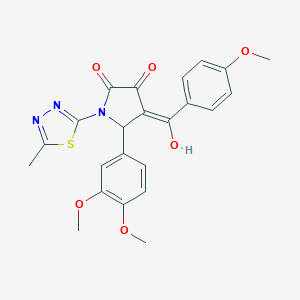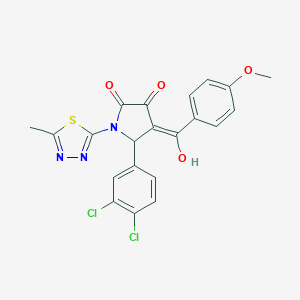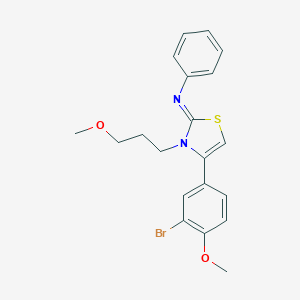![molecular formula C18H26N2O5S B257720 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)
2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate, also known as EMT or MT-45, is a synthetic opioid that was first synthesized in the 1960s. It is a potent analgesic that has been used in scientific research to study the opioid receptor system and its role in pain management.
作用機序
2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate exerts its analgesic effects by binding to the mu-opioid receptor in the brain and spinal cord. This results in the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate has been shown to produce analgesia, sedation, and respiratory depression in animal studies. It has also been shown to produce dose-dependent decreases in body temperature and heart rate. 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate has been found to have a long half-life in the body, which may contribute to its potential for abuse.
実験室実験の利点と制限
2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate has several advantages for use in lab experiments. It is a potent and selective mu-opioid receptor agonist, which allows for precise targeting of the opioid receptor system. It is also relatively stable and easy to synthesize. However, 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate has several limitations for use in lab experiments. It has a high potential for abuse and dependence, which may limit its usefulness in certain studies. It is also not approved for human use, which may limit its translational potential.
将来の方向性
There are several future directions for research on 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate. One area of interest is the development of safer and more effective opioid analgesics that target the mu-opioid receptor system. Another area of interest is the study of the pharmacokinetics and metabolism of 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate in the body, which may help to improve its safety and efficacy. Finally, there is a need for further research on the potential for abuse and dependence associated with 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate, which may inform the development of strategies to prevent opioid misuse and addiction.
合成法
2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate is synthesized by reacting 2-ethyl-4-methyl-3-thiophene carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methyl-1-piperidinyl acetyl chloride to form the corresponding amide. The final step involves reacting the amide with ethyl 2-bromo-2-methylpropanoate in the presence of a palladium catalyst to form 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate.
科学的研究の応用
2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate has been used in scientific research to study the opioid receptor system and its role in pain management. It has been shown to have high affinity for the mu-opioid receptor, which is the primary target for opioid analgesics. 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate has also been used to study the pharmacokinetics and metabolism of opioids in the body.
特性
製品名 |
2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate |
|---|---|
分子式 |
C18H26N2O5S |
分子量 |
382.5 g/mol |
IUPAC名 |
2-O-ethyl 4-O-methyl 3-methyl-5-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C18H26N2O5S/c1-5-25-18(23)15-12(3)14(17(22)24-4)16(26-15)19-13(21)10-20-8-6-11(2)7-9-20/h11H,5-10H2,1-4H3,(H,19,21) |
InChIキー |
ZDLCMZLIXCBOFK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CN2CCC(CC2)C)C(=O)OC)C |
正規SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CN2CCC(CC2)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxyethyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257637.png)

![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B257642.png)
![2-methoxyethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257643.png)
![1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B257644.png)
![2-[(3Z)-2-oxo-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B257647.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)



![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)

